2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzothiophene core, a thiophene ring, and a cyclopentyl group
Preparation Methods
The synthesis of 2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, including the formation of the benzothiophene core and the introduction of the thiophene and cyclopentyl groups. Common synthetic routes include:
Formation of Benzothiophene Core: This can be achieved through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of Thiophene Ring: The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is often used to introduce the thiophene ring.
Cyclopentyl Group Addition: The cyclopentyl group can be introduced through nucleophilic substitution reactions using cyclopentyl halides under basic conditions.
Chemical Reactions Analysis
2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is being explored for its potential as an anti-inflammatory and anticancer agent due to the presence of the thiophene ring, which is known for its pharmacological properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Compared to other thiophene-based compounds, 2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of a benzothiophene core and a cyclopentyl group. Similar compounds include:
Properties
CAS No. |
606109-66-4 |
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Molecular Formula |
C22H27N3O3S2 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
2-[[2-[cyclopentyl(thiophene-2-carbonyl)amino]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H27N3O3S2/c1-13-8-9-15-17(11-13)30-21(19(15)20(23)27)24-18(26)12-25(14-5-2-3-6-14)22(28)16-7-4-10-29-16/h4,7,10,13-14H,2-3,5-6,8-9,11-12H2,1H3,(H2,23,27)(H,24,26) |
InChI Key |
BRIGHWCTFKOTPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN(C3CCCC3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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